molecular formula C10H16O4 B14389468 Diethyl 3-methylidenepentanedioate CAS No. 89872-29-7

Diethyl 3-methylidenepentanedioate

Cat. No.: B14389468
CAS No.: 89872-29-7
M. Wt: 200.23 g/mol
InChI Key: NJLSLMYOMWJOOB-UHFFFAOYSA-N
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Description

Diethyl 3-methylidenepentanedioate is a diethyl ester of pentanedioic acid (glutaric acid) with a methylidene (=CH₂) substituent at the 3-position. This compound is hypothesized to exhibit unique reactivity due to the conjugated system formed by the ester groups and the methylidene moiety. The methylidene group likely enhances electrophilicity, making it a candidate for cycloaddition reactions or as a Michael acceptor in organic synthesis.

Properties

CAS No.

89872-29-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

diethyl 3-methylidenepentanedioate

InChI

InChI=1S/C10H16O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h3-7H2,1-2H3

InChI Key

NJLSLMYOMWJOOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=C)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-methylidenepentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-methylidenepentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methylidenepentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ester groups.

    Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-methylidenepentanedioic acid.

    Reduction: Diethyl 3-methylidenepentanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-methylidenepentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which diethyl 3-methylidenepentanedioate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acids and alcohols. The methylidene group can participate in addition reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Diethyl 3-methylidenepentanedioate with structurally related esters and substituted pentanedioates:

Compound Name Ester Groups Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Source
This compound* Diethyl Methylidene (=CH₂) C₁₀H₁₄O₄† 198.22† Potential synthesis intermediate Inferred
Dimethyl 3-hydroxypentanedioate Dimethyl Hydroxyl (-OH) C₇H₁₀O₅ 174.15 Pharmaceuticals, agrochemicals
Diethyl succinate Diethyl None (succinate backbone) C₈H₁₄O₄ 174.19 Flavoring agent (FEMA 2377)
Dimethyl 3-methylglutarate Dimethyl Methyl branch (-CH₃) C₈H₁₄O₄ 174.19 Esters for polymer synthesis
Dimethyl 3-(cyanomethylidene)pentanedioate Dimethyl Cyanomethylidene (-CH₂-C≡N) C₉H₁₁NO₄ 197.19 Organic synthesis (electron-deficient diene)
Diethyl 2,4-diacetyl-3-phenylpentanedioate Diethyl Acetyl (-COCH₃), phenyl (-C₆H₅) C₂₁H₂₆O₈ 406.43 Research chemical (steric/electronic complexity)

*Hypothetical data based on structural analogs; †Calculated values.

Key Findings from Analog Compounds

Dimethyl 3-Hydroxypentanedioate
  • Hydroxyl Group Impact : The hydroxyl substituent increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This property aligns with its use in pharmaceutical formulations requiring high purity (>98%) and controlled reactivity .
  • Quality Standards : Produced under stringent regulations, ensuring compliance with safety and environmental guidelines .
Diethyl Succinate
  • Simpler Backbone : Lacking substituents, it serves as a flavoring agent (pleasant odor, FEMA 2377) with a boiling point of ~80°C. Its stability in organic solvents supports applications in fragrances and food additives .
Dimethyl 3-Methylglutarate
  • This property is advantageous in controlled-release formulations or polymer precursors .
Dimethyl 3-(Cyanomethylidene)pentanedioate
  • Electron-Withdrawing Cyano Group: The cyanomethylidene group enhances electrophilicity, enabling participation in Michael additions or Diels-Alder reactions. Its reactivity is leveraged in synthesizing heterocyclic compounds .
Diethyl 2,4-Diacetyl-3-phenylpentanedioate
  • Steric and Electronic Complexity : The phenyl and acetyl groups create a sterically crowded environment, influencing regioselectivity in reactions. This compound is used in exploratory organic synthesis .

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